8-Chloro-2-phenylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
8-chloro-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-8-4-7-10-12(11)16-13(17-14(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,17,18) |
InChI Key |
OAKSHUMJUNVTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=O)N2 |
Origin of Product |
United States |
Exploration of Biological Activities of 8 Chloro 2 Phenylquinazolin 4 3h One and Its Analogs
Antitumor and Cytotoxic Activity Profiles
The antitumor potential of 8-Chloro-2-phenylquinazolin-4(3H)-one and its related compounds has been investigated through various studies, revealing their ability to inhibit the growth of cancer cells.
In vitro Cell Line Studies
The cytotoxic effects of 2-phenylquinazolin-4(3H)-one derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is limited, studies on analogous structures provide insights into its potential activity. For instance, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones demonstrated notable antitumor activities against A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SW1116 (colon cancer) cell lines. researchgate.net In some cases, the cytotoxic activities of these analogs were found to be superior to the standard chemotherapeutic agent, cisplatin. researchgate.net
Furthermore, other quinazolinone derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.govsemanticscholar.org For example, certain quinazolinone analogs exhibited potent cytotoxicity against MCF-7 and A2780 (ovarian carcinoma) cell lines, with activities many folds higher than the reference drug lapatinib. nih.gov The substitution pattern on the quinazolinone core and the 2-phenyl ring plays a crucial role in determining the cytotoxic potency. researchgate.net
| Compound Analog | Cell Line | Reported Activity |
|---|---|---|
| 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives | A549, MCF-7, SW1116 | Some analogs showed IC50 values less than 10 μM against A549 cells. researchgate.net |
| 6-iodo-2,3-disubstituted-3H-quinazolin-4-one derivatives | MCF-7, HeLa | Several compounds exhibited broad-spectrum antitumor activity, with MCF-7 being particularly sensitive. researchgate.net |
| Quinazolin-4(3H)-one hydrazides | MCF-7, A2780 | Exhibited high inhibitory activity with IC50 values in the sub-micromolar range. nih.gov |
| 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives | MCF-7 | One analog showed 70.74% inhibition of cell growth. apjhs.com |
Mechanisms of Antiproliferative Action
The antiproliferative effects of quinazolinone derivatives are attributed to their ability to interfere with critical cellular processes, including cell cycle progression, apoptosis, and cell migration.
Several studies have indicated that quinazolinone-based compounds can induce cell cycle arrest at different phases. For instance, a novel quinazolin-4(3H)-one derivative was found to induce G2/M phase arrest in non-small cell lung cancer cells. nih.gov Another study on a chloro-derivative of quinazolinone revealed cell cycle cessation at the S and G2/M phases in melanoma cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Research on quinazoline (B50416) derivatives suggests their potential to inhibit cellular migration, a crucial step in preventing the spread of cancer. However, specific studies detailing the anti-migratory effects of this compound are yet to be extensively reported.
Enzyme and Receptor Target Modulation
The biological activities of quinazolinone derivatives are often a result of their interaction with specific enzymes and receptors that are vital for cancer cell survival and proliferation. Various quinazolinone-based compounds have been identified as inhibitors of multiple tyrosine kinases, which are crucial regulators of cell signaling pathways. nih.gov
Key enzyme targets for this class of compounds include:
Epidermal Growth Factor Receptor (EGFR): Several quinazoline derivatives, such as gefitinib (B1684475) and erlotinib (B232), are well-known EGFR inhibitors used in cancer therapy. nih.gov Molecular docking studies have suggested that 2-phenylquinazolin-4(3H)-one analogs can bind to the ATP-binding site of EGFR. researchgate.netnih.gov
Cyclin-Dependent Kinase 2 (CDK2): Certain quinazolinone-based derivatives have demonstrated potent inhibitory activity against CDK2, an enzyme critical for cell cycle progression. nih.govnih.gov
HER2: Some quinazolin-4(3H)-one derivatives have shown inhibitory activity against HER2, another important tyrosine kinase receptor in breast cancer. nih.gov
Dihydrofolate Reductase (DHFR): Quinazolinone-based hybrids have also been investigated for their potential to inhibit DHFR, an enzyme involved in nucleotide synthesis. nih.gov
The 8-chloro substitution on the quinazolinone ring is expected to influence the electronic and steric properties of the molecule, potentially affecting its binding affinity to these and other biological targets. cymitquimica.com
Tyrosine Kinase Inhibition (e.g., EGFR, HER2, VEGFR2, CDK2)
Quinazolin-4(3H)-one derivatives have emerged as a significant class of tyrosine kinase inhibitors, targeting various receptors and enzymes involved in cell signaling and proliferation.
EGFR and HER2 Inhibition: The 2-phenylquinazolin-4(3H)-one core is a key pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. For instance, 3-phenethyl-2-phenylquinazolin-4(3H)-one has been shown to target EGFR, leading to a decrease in the expression of phosphorylated EGFR (p-EGFR) and subsequently inhibiting breast cancer cell motility and proliferation researchgate.net. Some quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against both EGFR and HER2, with IC50 values in the nanomolar range, comparable to the standard drug imatinib nih.gov.
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is vital for tumor growth. The quinazolin-4(3H)-one scaffold is recognized as an effective hinge-binding moiety within the ATP binding domain of the VEGFR-2 enzyme nih.gov. Numerous analogs have been synthesized and evaluated for their VEGFR-2 inhibitory potential, with some exhibiting IC50 values superior to the reference drug sorafenib nih.gov.
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer treatment. Quinazolin-4(3H)-one derivatives have been developed as CDK2 inhibitors nih.govresearchgate.net. Certain analogs have shown potent inhibitory activity against CDK2, with IC50 values in the sub-micromolar range, comparable to the standard inhibitor imatinib nih.gov.
| Compound Class | Target Kinase | Observed Activity |
|---|---|---|
| 3-Phenethyl-2-phenylquinazolin-4(3H)-one | EGFR | Decreased expression of p-EGFR, inhibiting breast cancer cell motility and proliferation. |
| Quinazolin-4(3H)-one derivatives | EGFR, HER2 | Potent inhibitory activity with IC50 values in the nanomolar range. |
| 3-Phenylquinazolinone derivatives | VEGFR-2 | Effective inhibition with IC50 values superior to sorafenib in some cases. |
| Quinazolin-4(3H)-one derivatives | CDK2 | Strong enzyme inhibitory activity with IC50 values comparable to imatinib. |
Cyclooxygenase (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory therapies with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have focused on the quinazolin-4(3H)-one scaffold for the development of novel COX-2 inhibitors.
Research has shown that 2,3-disubstituted-4(3H)-quinazolinones possessing a p-benzenesulfonamide moiety exhibit potent COX-2 inhibitory activities ekb.eg. A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated, with some compounds demonstrating strong COX-2 inhibition with IC50 values in the sub-micromolar range, comparable to the reference drug celecoxib nih.gov. These findings suggest that the quinazolinone core can be effectively modified to achieve potent and selective COX-2 inhibition.
| Compound Series | Key Structural Feature | COX-2 Inhibitory Activity (IC50) | Selectivity Index (SI) |
|---|---|---|---|
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Mercapto and pyridylethyl substitutions | 0.33 µM - >100 µM | >250 - >303 |
| 2,3-Diaryl-4(3H)-quinazolinones | p-Benzenesulfonamide moiety | Reported as potent inhibitors | Not specified |
Metabotropic Glutamate Receptor 7 (mGlu7) Allosteric Modulation
Metabotropic glutamate receptors (mGlus) are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu7 subtype is a potential therapeutic target for neurological and psychiatric disorders. Recent research has identified the quinazolin-4-one scaffold as a novel chemotype for the development of mGlu7 negative allosteric modulators (NAMs) nih.gov.
A study identified 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one as an active mGlu7 NAM with an IC50 of 6.14 µM. This compound was found to be selective over other group III mGlu receptors (mGlu4 and mGlu8) and exhibited antipsychotic-like properties in animal models nih.gov. This discovery highlights the potential of quinazolin-4-one derivatives in the modulation of the glutamatergic system.
Quorum Sensing Pathway Antagonism (PqsR)
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapies. In Pseudomonas aeruginosa, the pqs system is controlled by the transcriptional regulator PqsR. Quinazolinone-based compounds have been designed as PqsR antagonists, mimicking the natural ligands of the receptor nih.gov.
One study reported the development of a potent PqsR antagonist, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile, which inhibited the PqsR-controlled promoter with an IC50 of 1 µM. This compound significantly reduced the production of virulence factors in P. aeruginosa nih.govbohrium.com. The 6-chloro substitution on the quinazolinone ring is a notable feature of this potent antagonist.
| Compound | Activity | IC50 |
|---|---|---|
| (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR Antagonist | 1 µM |
Other Enzyme Inhibitory Activities (e.g., TACE, DNA Gyrase, Aldose Reductase, Phosphodiesterase, Aurora Kinase, PI3Kα, HDAC, USP7, VEGFR)
The versatile quinazolinone scaffold has been explored for its inhibitory activity against a wide array of other enzymes.
DNA Gyrase: N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, a quinazoline derivative, was found to strongly inhibit E. coli DNA gyrase with an IC50 of approximately 7 μM. This compound acts as a bacterial DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex nih.gov.
Aldose Reductase: Aldose reductase (ALR2) is an enzyme implicated in diabetic complications. Novel quinazolin-4(3H)-one derivatives have been designed as ALR2 inhibitors. One cyclohexyl-substituted derivative demonstrated high potency with a Ki of 0.064 μM, which is 15 times more effective than the standard inhibitor epalrestat nih.gov.
Phosphodiesterase (PDE): Quinazoline derivatives have been identified as inhibitors of cyclic GMP phosphodiesterase (PDE V) nih.gov. Additionally, novel quinazolin-4(3H)-one/Schiff base hybrids have been designed as PDE4 inhibitors with potential therapeutic applications in leukemia.
Aurora Kinase: Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A, a cell cycle regulator and a potential target for cancer therapy. A derivative, BIQO-19, showed antiproliferative activity in non-small cell lung cancer cells by inhibiting Aurora Kinase A semanticscholar.org.
PI3Kα: A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamides were synthesized and found to have potent inhibitory activity against PI3Ks, particularly PI3Kα, and demonstrated effective anticancer activity nih.gov.
HDAC: Quinazolin-4(3H)-one derivatives have been designed as Histone Deacetylase (HDAC) inhibitors. Some compounds have shown synergistic inhibition of HDAC1 and HDAC6 with IC50 values in the nanomolar range nih.gov. Other derivatives have been developed as selective HDAC6 inhibitors for potential use in treating Alzheimer's disease bohrium.comresearchgate.net.
USP7: Novel quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), an emerging target for cancer therapy. Compounds C9 and C19 exhibited significant potency against the USP7 catalytic domain with IC50 values of 4.86 μM and 1.537 μM, respectively nih.gov.
| Target Enzyme | Compound Class/Example | Observed Activity (IC50/Ki) |
|---|---|---|
| DNA Gyrase | N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | ~7 µM (IC50) |
| Aldose Reductase | Cyclohexyl-substituted quinazolin-4(3H)-one derivative | 0.064 µM (Ki) |
| Phosphodiesterase 4 (PDE4) | Quinazolin-4(3H)-one/Schiff base hybrid | Active inhibitor |
| Aurora Kinase A | BIQO-19 | Antiproliferative activity in NSCLC cells |
| PI3Kα | N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | Potent inhibition |
| HDAC1/HDAC6 | Quinazoline-based dual inhibitors | 16-37 nM (IC50) |
| USP7 | Quinazolin-4(3H)-one derivatives (C9, C19) | 0.595-5.048 µM (IC50) |
Other Pharmacological Research Areas
Beyond specific enzyme inhibition, the pharmacological effects of this compound and its analogs extend to broader therapeutic areas.
Anti-inflammatory and Analgesic Properties
The quinazolinone scaffold is well-established for its anti-inflammatory and analgesic properties. Numerous studies have synthesized and evaluated various analogs for these activities.
Novel quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models nih.gov. For example, a series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones were synthesized and screened for their anti-inflammatory and analgesic activities frontiersin.org. One of the thiazolidinone derivatives of this series showed notable anti-inflammatory activity frontiersin.org. Another study on a novel quinazoline derivative reported dose-dependent inhibition of paw edema and granuloma formation, with efficacy comparable to indomethacin nih.gov. The analgesic potential was confirmed through significant reductions in writhing counts and increased latency in hot plate tests, suggesting both peripheral and central analgesic activity nih.gov. The mechanism of action is thought to involve cyclooxygenase inhibition and modulation of inflammatory cytokines nih.gov.
| Compound Series | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|
| 3-[2′-(Substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones | Significant inhibition of paw edema. | Significant analgesic effects. |
| Novel quinazoline derivative | Dose-dependent inhibition of paw edema and granuloma formation, comparable to indomethacin. | Significant reduction in writhing counts and increased latency in hot plate test. |
Antioxidant Mechanisms (e.g., Superoxide Radical and Free Radical Scavenging)
The antioxidant potential of quinazolin-4(3H)-one derivatives is a significant area of research, with studies indicating their ability to counteract oxidative stress through various mechanisms. nih.gov These mechanisms include hydrogen atom transfer, the capacity to donate electrons, and the chelation of metal ions. nih.govmdpi.com The core structure of quinazolin-4(3H)-one, when appropriately substituted, can effectively scavenge harmful free radicals.
Research into phenolic derivatives of quinazolin-4(3H)-one has shown that the introduction of hydroxyl groups onto the phenyl ring at the 2-position significantly enhances antioxidant activity. nih.govnih.gov In vitro studies using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging methods have demonstrated that certain derivatives exhibit more potent antioxidant effects than standard reference compounds like ascorbic acid and Trolox. mdpi.comnih.gov Specifically, ortho-diphenolic derivatives have been identified as particularly effective radical scavengers. mdpi.com
The antioxidant activity is influenced by the nature and position of substituents. For instance, the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group in the ortho or para position of the 2-phenyl ring, is crucial for significant antioxidant capacity. nih.govnih.gov Furthermore, extending the link between the quinazolinone core and the phenolic substituent can also lead to increased antioxidant effects. nih.govnih.gov
Table 1: Antioxidant Activity of Selected Quinazolin-4(3H)-one Analogs
| Compound | Test Method | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.5 | nih.gov |
| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | >500 | nih.gov |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.2 | nih.gov |
| 3-allyl-2-((3,4-dihydroxybenzyl)thio)quinazolin-4(3H)-one | ABTS | 2.89 | mdpi.com |
| 3-allyl-2-((2,5-dihydroxybenzyl)thio)quinazolin-4(3H)-one | ABTS | 2.12 | mdpi.com |
| Ascorbic Acid (Standard) | DPPH | - | nih.gov |
| Trolox (Standard) | ABTS | - | mdpi.com |
Antileishmanial Investigations
Leishmaniasis, a parasitic disease with significant global impact, has prompted the search for new and effective therapeutic agents. Quinazolinone derivatives have emerged as a promising class of compounds in this pursuit. researchgate.net Several studies have investigated the in vitro antileishmanial activity of 2,3-disubstituted-4(3H)-quinazolinones against various Leishmania species, including Leishmania donovani and Leishmania major. nih.govnih.gov
The research has yielded a range of activities, with some analogs demonstrating exceptional potency. For instance, certain (E)-2-(substituted-styryl)-3-aryl-4(3H)-quinazolinones have exhibited IC50 values significantly lower than the standard drug miltefosine. researchgate.net One of the most active compounds reported, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, was found to be approximately 250 times more active than miltefosine. researchgate.net
However, not all quinazolinone derivatives have shown strong antileishmanial effects. Some studies have reported poor growth inhibition efficacies, suggesting that structural modifications, such as the inclusion of polar groups on the quinazolinone ring, may be necessary to enhance activity. nih.govbohrium.com The cytotoxicity of these compounds is also a critical factor, and encouragingly, many derivatives have been found to be safer and less toxic to mammalian cells compared to reference drugs. nih.gov
**Table 2: In Vitro Antileishmanial Activity of Selected Quinazolin-4(3H)-one Analogs against *L. donovani***
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | 0.0212 | nih.gov |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | 0.0128 | researchgate.net |
| (E)-2-(4-methylstyryl)-3-p-tolylquinazolin-4(3H)-one | 0.1011 | researchgate.net |
| (E)-2-styryl-3-(o-tolyl)quinazolin-4(3H)-one | 0.2815 | researchgate.net |
| Miltefosine (Standard) | 3.1911 | researchgate.netnih.gov |
| Amphotericin B (Standard) | 0.0460 | researchgate.netnih.gov |
Antimicrobial Spectrum (e.g., Antibacterial, Antifungal)
Quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. nih.gov The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the quinazolinone ring. doaj.org
In terms of antibacterial activity, these compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have shown that substitutions at the 2 and 3 positions, as well as the presence of a halogen atom at the 6 and 8 positions, can significantly influence their antibacterial profile. For example, some 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives have shown potent activity against Proteus vulgaris and Bacillus subtilis. nih.gov
The antifungal potential of quinazolinone derivatives has also been explored. nih.govmdpi.com Research has demonstrated that certain analogs exhibit inhibitory effects against various fungal strains. For instance, 6-bromo-3-propylquinazolin-4-one was found to possess good antifungal activity. nih.gov The introduction of a chloro group on the quinazolinone moiety has been shown to enhance the inhibitory effect against the fungus Rhizoctonia solani AG1. mdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinazolin-4(3H)-one Analogs against Bacterial Strains
| Compound | P. vulgaris (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | Reference |
|---|---|---|---|
| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | 11 | 14 | nih.gov |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | 12 | 10 | nih.gov |
| Ciprofloxacin (Standard) | 10 | 12 | nih.gov |
Anticonvulsant Studies
The central nervous system (CNS) activity of quinazolinone derivatives, particularly their anticonvulsant properties, has been a subject of extensive research. nih.gov These studies are often conducted using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.comnih.gov
Numerous synthesized quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity, with some compounds showing protection comparable to established antiepileptic drugs like diazepam and phenobarbital. nih.govmdpi.com The structure-activity relationship studies have revealed that modifications at the 2 and 3 positions of the quinazolinone scaffold are crucial for their anticonvulsant potency. mdpi.com
For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been shown to provide 100% protection against PTZ-induced seizures in mice. mdpi.com The mechanism of action for some of these compounds is believed to involve the enhancement of GABAergic transmission, as their anticonvulsant effects can be antagonized by flumazenil, a benzodiazepine receptor antagonist. nih.gov Neurotoxicity is a key consideration in the development of anticonvulsant drugs, and many active quinazolinone analogs have been evaluated for their neurotoxic effects using methods like the rotarod test. nih.gov
Table 4: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogs
| Compound | Test Model | Protection (%) | Reference |
|---|---|---|---|
| 2-((2,4-Dichlorophenoxy)methyl)-3-hydroxyquinazolin-4(3H)-one | MES | - | nih.gov |
| 3-(2-chloroethyl)carbonylamino derivative | MES | - | nih.gov |
| 2-(p-cyanophenyl)-3-benzyl-quinazolin-4(3H)-one | PTZ | 100 | mdpi.com |
| 2-(p-methoxyphenyl)-3-allyl-quinazolin-4(3H)-one | PTZ | 100 | mdpi.com |
| Diazepam (Standard) | MES | - | nih.gov |
| Phenobarbital (Standard) | PTZ | 100 | mdpi.com |
Computational and Theoretical Investigations of 8 Chloro 2 Phenylquinazolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of molecular systems. These methods offer a balance between accuracy and computational cost, making them well-suited for the study of medium-sized organic molecules like 8-Chloro-2-phenylquinazolin-4(3H)-one.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method that models the electronic structure of atoms, molecules, and condensed matter. It has been widely applied to the study of quinazolinone derivatives to optimize their molecular geometry, calculate electronic properties, and predict spectroscopic behavior. nih.govnih.goveurekaselect.com For this compound, DFT calculations are crucial for understanding how the chloro and phenyl substituents influence the geometry and electronic distribution of the quinazolinone core. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, providing a detailed picture of the molecule's electronic ground state. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the case of this compound, the introduction of an electron-withdrawing chlorine atom at the C8 position is expected to influence the HOMO-LUMO gap. Studies on similar 8-chloro-quinolone compounds have shown that such substitutions can decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule, which can be visualized through DFT calculations, reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Frontier Molecular Orbital Energies for Quinazolinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3-amino-2-phenylquinazolin-4(3H)-one (QH) | - | - | 4.60 |
| 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | - | - | 4.47 |
Note: Data for QH and QTh are provided for comparative purposes to illustrate typical HOMO-LUMO gap values in related quinazolinone structures. eurekaselect.comresearchgate.net Specific values for this compound would require dedicated DFT calculations.
Electronic Property Derivations (e.g., Ionization Potential, Dipole Moment, Chemical Hardness)
From the HOMO and LUMO energies obtained through DFT calculations, several key electronic properties can be derived to further characterize the reactivity of this compound. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO), it represents the energy required to remove an electron from the molecule.
Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO), it indicates the energy released when an electron is added.
Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. mdpi.com
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
These parameters collectively offer a comprehensive electronic profile of this compound, which is invaluable for predicting its behavior in chemical reactions and biological systems.
Spectroscopic Parameter Predictions (e.g., Vibrational Wavenumbers, Chemical Shifts)
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.
Vibrational Wavenumbers: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes. nih.govmdpi.com By comparing the calculated spectrum with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C=O stretching, N-H bending, C-Cl stretching) can be made. mdpi.comscielo.br This is particularly useful for confirming the presence of key functional groups in this compound.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking studies are instrumental in identifying potential biological targets for this compound and in elucidating its mechanism of action at the molecular level. The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function.
Derivatives of the quinazolin-4(3H)-one scaffold have been docked into the active sites of numerous proteins implicated in various diseases. nih.govdoaj.orgresearchgate.net These studies have revealed that the quinazolinone core can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the protein's binding pocket. For example, various quinazolinone derivatives have been investigated as inhibitors of enzymes like tyrosine kinases (e.g., EGFR, VEGFR-2), phosphodiesterases, and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov
For this compound, molecular docking can predict how the chloro and phenyl groups contribute to binding. The phenyl group can engage in π-π stacking or hydrophobic interactions, while the chloro group can form halogen bonds or other specific interactions, potentially enhancing binding affinity and selectivity for a particular target. The results of docking studies, typically presented as a binding energy or score, help to rank potential drug candidates and provide a structural hypothesis for their activity that can be tested experimentally. doaj.orgresearchgate.net
Table 2: Examples of Protein Targets for Quinazolinone Derivatives in Molecular Docking Studies
| Protein Target | Therapeutic Area | Potential Interactions |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Hydrogen bonds with key residues (e.g., Met793), π-alkyl interactions. nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Binding to the allosteric site near the DFG motif. nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Hydrogen bonds with active site residues (e.g., Leu83). nih.gov |
| Phosphodiesterase 7 (PDE7) | Neurological and Inflammatory Disorders | Interactions within the enzyme's active site. nih.gov |
| Monoamine Oxidase B (MAO-B) | Neurological Disorders | Competitive inhibition within the enzyme's active site. ewha.ac.kr |
| Butyrylcholinesterase (BChE) | Neurological Disorders | Mixed-type inhibition. ewha.ac.kr |
Conformational Analysis within Active Sites
Molecular docking and crystallography studies have been instrumental in elucidating how quinazolinone scaffolds, including derivatives of this compound, orient themselves within the active sites of protein targets. These analyses reveal the specific interactions that govern binding affinity and selectivity.
Co-crystal structures of related 2-arylquinazolin-4-ones with Tankyrase-2 (TNKS-2), a member of the PARP enzyme superfamily, have shown that the area around the 8-position of the quinazolinone ring is more hydrophobic compared to other PARP family members like PARP-1/2. bath.ac.uk This finding helps to rationalize the selectivity of these compounds. The NAD+-binding site, where these inhibitors act, features a hydrophobic cavity that accommodates the 2-aryl group. bath.ac.uk For TNKS-2, this cavity forms a tunnel to the exterior, a feature not present in PARP-1, further explaining the potential for selective inhibition. bath.ac.uk
Molecular dynamics (MD) simulations and docking studies on quinazolin-4(3H)-one hybrids have further detailed their binding modes. In studies involving Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and Epidermal Growth Factor Receptor (EGFR), these compounds demonstrated stable and strong interactions. nih.gov MD simulations revealed that potent inhibitors consistently form strong hydrogen bonds with amino acids in the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. nih.gov Similarly, docking studies of other quinazoline (B50416) derivatives into the active site of Aurora A kinase suggest that the quinazoline ring is a key feature for enhancing binding affinity. mdpi.com The orientation within the active site is critical; for instance, a free carboxylic acid group on some derivatives was found to be essential for competitive binding with ATP by forming a key hydrogen bond with an active site residue. mdpi.com
These conformational analyses underscore the importance of substituents at both the C8 and C2 positions of the quinazolinone core for achieving potent and selective interactions with specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a compound and its biological activity. Preliminary QSAR studies have been conducted on derivatives of 2-phenylquinazolin-4(3H)-one to understand how different substituents impact their therapeutic potential.
In one such study on a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, researchers aimed to optimize the influence of various functional groups on the compounds' antibacterial activity. nih.gov The QSAR analysis utilized several calculated property descriptors to build a model correlating structural features with observed bactericidal effects. nih.gov The descriptors included:
Computer-derived properties
Calculated partition coefficients (log P)
Hammett's sigma (σ) constants, which account for the electron-donating or electron-withdrawing nature of substituents
Molar refractivity (MR), which relates to the volume of the substituents and their polarizability
The goal of this preliminary QSAR study was to guide the synthesis of more potent analogs by identifying the physicochemical properties of the substituents on the arylideneamino group that contribute most significantly to antibacterial efficacy. nih.gov
In Silico Drug-Likeness and ADME Predictions
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their general "drug-likeness." These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing later-stage failures. Numerous studies on quinazolin-4(3H)-one derivatives have reported such predictions, often using platforms like SwissADME. researchgate.netidaampublications.in
These analyses evaluate a range of molecular properties critical for a compound's journey through the body. Key predicted parameters for various quinazolinone derivatives often show favorable outcomes. For instance, many derivatives are predicted to have high gastrointestinal (GI) absorption and good oral bioavailability. idaampublications.inarabjchem.org
A common filter used in these predictions is Lipinski's "rule of five," which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. Studies on 2-phenyl-3-(substituted-benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives indicated that all tested molecules demonstrated a significant drug-likeness based on this rule. idaampublications.in Furthermore, these molecules were predicted to not permeate the blood-brain barrier (BBB), which is advantageous for avoiding potential neurological side effects when targeting non-CNS disorders. idaampublications.in In some cases, newly synthesized quinazolin-4(3H)-one derivatives have shown better predicted ADME values than existing drugs like lapatinib. nih.gov
The table below summarizes typical ADME and physicochemical properties predicted for various series of quinazolinone derivatives based on multiple research findings.
| Property / Rule | Predicted Outcome for Quinazolinone Derivatives | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. researchgate.netidaampublications.in |
| Blood-Brain Barrier (BBB) Permeation | Generally predicted as non-permeant | Suggests a lower likelihood of CNS side effects. idaampublications.in |
| Lipinski's Rule of Five | 0 violations (typically) | Suggests drug-like properties and good oral bioavailability. idaampublications.in |
| Veber's Rule (Rotatable Bonds) | < 10 | Correlates with good oral bioavailability in rats. nih.gov |
| Topological Polar Surface Area (TPSA) | Varies, often within acceptable ranges (e.g., 50-60 Ų) | Influences membrane permeability and oral absorption. nih.gov |
| Water Solubility (LogS) | Varies (e.g., Soluble to Moderately Soluble) | Impacts absorption and formulation. nih.gov |
These in silico predictions collectively suggest that the quinazolinone scaffold, including structures like this compound, can be modified to produce derivatives with favorable, drug-like pharmacokinetic profiles. idaampublications.inarabjchem.org
Future Research Directions and Therapeutic Potential
Development of Novel 8-Chloro-2-phenylquinazolin-4(3H)-one Derivatives
The development of new derivatives of this compound is a key area of future research. The introduction of different substituents at various positions on the quinazoline (B50416) ring can significantly influence the compound's pharmacological activity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these new analogs, with a focus on enhancing efficacy and selectivity. nih.gov
Researchers are exploring the impact of substitutions at the 2, 3, 6, and 8 positions of the quinazoline ring. nih.govnih.gov For instance, the addition of heterocyclic moieties at the 3-position has been shown to increase biological activity. nih.gov The synthesis of these novel derivatives often involves multi-step processes, including the condensation of substituted anthranilic acids with appropriate precursors. jocpr.com
Here is an interactive table summarizing some synthesized derivatives and their reported activities:
| Derivative Type | Reported Biological Activity | Reference |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Analgesic, Anti-inflammatory | nih.gov |
| Acylhydrazone quinazolines | Antibacterial, Antifungal | nih.gov |
| 4-Anilinoquinazolines | Anticancer (EGFR tyrosine kinase inhibitors) | nih.gov |
| 2-Substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone | Anticancer (EGFR kinase enzyme binder) | nih.gov |
| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | Antibacterial | nih.gov |
Exploration of New Molecular Targets
While some quinazoline derivatives are known to target specific enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, there is a vast potential for discovering new molecular targets for this compound and its analogs. nih.govnih.gov The diverse pharmacological activities reported for quinazolinones, including anti-inflammatory, anticonvulsant, and antimicrobial effects, suggest that these compounds may interact with multiple cellular pathways. ekb.egnih.gov
Future research will likely employ techniques such as molecular docking and high-throughput screening to identify novel protein targets. nih.govresearchgate.net For example, some quinazolinone derivatives have shown potential as inhibitors of tubulin polymerization, a target for anticancer drugs. nih.gov The exploration of these new targets could open up therapeutic avenues for a wider range of diseases.
Advanced Preclinical Methodologies for Efficacy and Mechanism Profiling
To fully understand the therapeutic potential of this compound derivatives, advanced preclinical methodologies are essential. These methods go beyond traditional in vitro and in vivo models to provide deeper insights into the compound's efficacy and mechanism of action.
These advanced techniques may include:
High-content screening (HCS): To assess cellular phenotypes and multiple parameters simultaneously.
In silico modeling: To predict drug-target interactions and pharmacokinetic properties. researchgate.net
Xenograft models: To evaluate antitumor activity in a more clinically relevant setting. nih.gov
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To optimize dosing regimens and predict clinical outcomes.
These methodologies will be crucial in selecting the most promising candidates for further development and in elucidating the complex biological activities of these compounds.
Synergistic Combinations with Existing Therapeutic Agents
Combining this compound derivatives with existing drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This approach is particularly relevant in cancer therapy, where combination regimens are standard practice. nih.gov
For example, combining a quinazoline-based EGFR inhibitor with a cytotoxic agent could lead to a more potent antitumor effect. nih.gov Similarly, in the context of infectious diseases, combining a quinazolinone with an existing antibiotic could broaden the spectrum of activity and combat resistant strains. derpharmachemica.com Research in this area will involve screening for synergistic interactions and elucidating the molecular basis for these effects. The goal is to develop combination therapies that offer improved patient outcomes with potentially lower doses and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-chloro-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with benzaldehyde analogs. For example, chlorinated precursors (e.g., 4-chlorobenzaldehyde) undergo cyclization in the presence of thiourea or urea under acidic conditions to form the quinazolinone core. Optimization of solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) can improve yields from ~40% to >70% . Parallel purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure product.
Q. How is the structural elucidation of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the planar quinazolinone ring and substituent positions. For example, bond angles (e.g., C4–C3–C8: 119.58°) and torsional parameters (e.g., Cl1–C14–C13–C12: −179.15°) derived from single-crystal diffraction resolve stereochemical ambiguities . Complementary techniques include H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 297.0425).
Q. What preliminary biological activities have been reported for quinazolinone analogs, and how are these assays designed?
- Methodological Answer : Antioxidant and antimicrobial activities are commonly screened. For example, DPPH radical scavenging assays (IC values) and MIC tests against S. aureus or E. coli are performed at concentrations of 10–100 µM. Structure-activity relationship (SAR) studies on analogs (e.g., 6-(4-fluorophenyl)-3-methyl derivatives) reveal that electron-withdrawing groups (Cl, NO) enhance bioactivity, with p-values <0.5 indicating statistical significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?
- Methodological Answer : Discrepancies often arise from variability in assay protocols (e.g., solvent polarity, cell line specificity). Triangulation via orthogonal assays (e.g., combining in vitro enzyme inhibition with in silico docking) improves reliability. For instance, conflicting antioxidant results may require validation through ROS detection in live-cell imaging . Meta-analyses of published datasets (e.g., PubChem BioAssay) can identify outliers and establish consensus EC ranges.
Q. What strategies optimize regioselectivity in quinazolinone functionalization?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 8-chloro position is challenging due to steric hindrance. Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) or Pd-catalyzed C–H activation (e.g., with Pd(OAc)/ligands) enables selective modifications. Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How do computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Tools like SwissADME or ADMETLab estimate logP (2.8–3.1), aqueous solubility (−4.2 LogS), and CYP450 inhibition profiles. Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) prioritizes derivatives with stronger binding affinities (∆G < −8 kcal/mol). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What synthetic innovations address low yields in large-scale quinazolinone production?
- Methodological Answer : Flow chemistry systems improve heat/mass transfer, reducing side reactions (e.g., dimerization). Microwave-assisted synthesis (120°C, 30 min) enhances reaction efficiency (yield: 85% vs. 50% conventional heating). Green solvents (e.g., cyclopentyl methyl ether) and recyclable catalysts (e.g., FeO-supported palladium) align with sustainable chemistry principles .
Q. How are mechanistic studies designed to elucidate the antifungal mode of action of quinazolinones?
- Methodological Answer : Comparative transcriptomics (RNA-seq) of C. albicans treated with this compound identifies upregulated ergosterol biosynthesis genes (e.g., ERG11). Validation via ergosterol quantification (HPLC) and membrane permeability assays (propidium iodide uptake) confirms disruption of fungal cell membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
